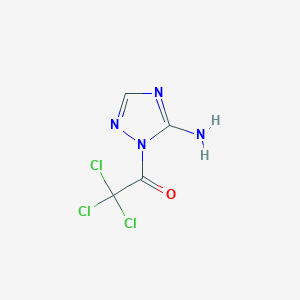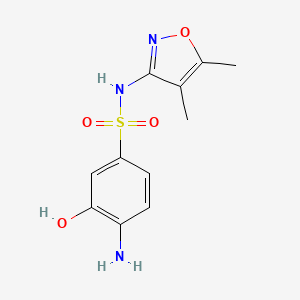
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone is a compound that features a 1,2,4-triazole ring, which is a significant structural component in many pharmaceuticals, pesticides, and functional materials. The 1,2,4-triazole ring is known for its wide range of physiological and pharmacological properties, making it a valuable component in various scientific and practical applications .
Méthodes De Préparation
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in 1,4-dioxane under the action of a mixture of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides. The reaction selectively occurs at the endocyclic nitrogen atom N-1, forming the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The reaction products are isolated in yields ranging from 79% to 85% and are characterized by 1H NMR and 13C NMR spectroscopy .
Analyse Des Réactions Chimiques
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, the amidoalkylation reaction mentioned earlier involves the use of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane .
Applications De Recherche Scientifique
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone has several scientific research applications due to its biological activity. It is of interest as a potential drug and pesticide. The compound’s 1,2,4-triazole ring is an essential structural component in many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, antitumor, and anticonvulsant drugs. Additionally, 1,2,4-triazole derivatives are used in clinical practice as broad-spectrum antifungal drugs .
Mécanisme D'action
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves its interaction with molecular targets and pathways at the molecular level. The 1,2,4-triazole ring can affect various life processes, making it a valuable component in pharmaceuticals and other applications. The specific molecular targets and pathways involved depend on the particular application and the compound’s interaction with other molecules .
Comparaison Avec Des Composés Similaires
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone can be compared with other 1,2,4-triazole derivatives, such as N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. These compounds share similar structural components and biological activities. the specific substituents and functional groups attached to the 1,2,4-triazole ring can influence their unique properties and applications .
Propriétés
Formule moléculaire |
C4H3Cl3N4O |
|---|---|
Poids moléculaire |
229.45 g/mol |
Nom IUPAC |
1-(5-amino-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C4H3Cl3N4O/c5-4(6,7)2(12)11-3(8)9-1-10-11/h1H,(H2,8,9,10) |
Clé InChI |
IQTFFFFSDIVFAB-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=N1)N)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)



![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)

